N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c18-11-6-7-14(19)13(8-11)15-10-24-17(20-15)21-16(22)9-23-12-4-2-1-3-5-12/h1-8,10H,9H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRLVAXGKZCWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dichlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 2-amino-4-(2,5-dichlorophenyl)thiazole.
Acylation Reaction: The amino group of the thiazole ring is then acylated with phenoxyacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and purification techniques to achieve higher yields and purity.
Chemical Reactions Analysis
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can be compared with other similar compounds, such as:
N-(4-aryl-5-aryloxy-thiazol-2-yl)-amides: These compounds also contain a thiazole ring and exhibit similar biological activities, but differ in their substitution patterns and specific functional groups.
2-chloro-N-(4-(2,5-dichlorophenyl)-6-phenylpyrimidine-2-yl)acetamide: This compound shares the dichlorophenyl moiety but has a pyrimidine ring instead of a thiazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Biological Activity
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for contributing to various biological activities. The presence of the dichlorophenyl group enhances its pharmacological properties. Here is a summary of its structural characteristics:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H14Cl2N2O2S |
| Molecular Weight | 367.26 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiazole moiety can modulate enzyme activity or receptor functions, leading to various pharmacological effects. Research indicates that this compound may inhibit certain pathways involved in cancer progression and microbial resistance.
Antimicrobial Activity
Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacteria and fungi, demonstrating effectiveness in inhibiting growth. For instance:
- Bacterial Inhibition : In vitro studies revealed that the compound has potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. The following findings were reported:
- Cell Line Studies : In assays using human cancer cell lines (e.g., A431 and HT29), the compound exhibited cytotoxic effects with IC50 values ranging from 1.61 to 1.98 µg/mL, indicating strong potential as an anticancer agent .
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Case Study 1: Antiviral Properties
A recent study explored the antiviral potential of thiazole derivatives against human adenovirus (HAdV). The lead compound exhibited selective inhibition with an IC50 of 0.27 µM against HAdV replication while maintaining low cytotoxicity (CC50 = 156.8 µM) . This highlights the therapeutic promise of thiazole-based compounds in treating viral infections.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications on the thiazole ring significantly impact biological activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines . This information is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.
Q & A
Q. What are the common synthetic routes for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by acylation. Key steps include:
- Thiazole core synthesis : Reacting 2-amino-thiazole derivatives with 2,5-dichlorophenyl-substituted ketones or aldehydes under reflux conditions in polar aprotic solvents (e.g., DMF or DCM) .
- Acylation : Coupling the thiazole intermediate with phenoxyacetyl chloride using a base (e.g., triethylamine) to form the acetamide bond .
- Purification : Column chromatography or recrystallization from solvents like methanol or dichloromethane .
Q. Table 1: Representative Synthetic Steps
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| Thiazole formation | 2-amino-thiazole, 2,5-dichlorophenyl ketone, DMF, 80°C, 12h | Core structure assembly | 60-75% |
| Acylation | Phenoxyacetyl chloride, Et₃N, DCM, 0°C → RT, 4h | Acetamide bond formation | 70-85% |
| Purification | Silica gel chromatography (hexane:EtOAc 3:1) | Isolation of pure product | >95% purity |
Q. Which analytical techniques are essential for characterizing its structure?
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon connectivity, particularly for the thiazole ring and dichlorophenyl groups .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve stereochemical ambiguities and confirm dihedral angles between aromatic rings (e.g., thiazole vs. dichlorophenyl planes) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .
Q. How is its in vitro biological activity assessed in preliminary studies?
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Critical parameters include:
- Temperature control : Lower temperatures (0–5°C) during acylation reduce side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance thiazole ring stability, while DCM improves acetamide coupling efficiency .
- Catalysts : Use of coupling agents like EDC·HCl for amide bond formation, with yields >80% .
- Workup strategies : Acid-base extraction to remove unreacted starting materials .
Q. Table 2: Optimization Strategies
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Acylation temperature | 0°C → RT | Reduces hydrolysis byproducts |
| Solvent for thiazole synthesis | DMF | Enhances solubility and reaction rate |
| Catalyst | EDC·HCl | Increases amide bond yield to 85% |
Q. How can contradictions in reported biological activities be resolved?
Discrepancies often arise from structural analogs or assay variability. Mitigation strategies:
- Comparative SAR studies : Test analogs (e.g., varying halogen substituents) to isolate activity trends .
- Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, incubation time) .
- Crystallographic data : Correlate activity with conformational features (e.g., planarity of the acetamide group) .
Q. Table 3: Biological Activity Comparison of Structural Analogs
| Compound | Substituents | Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| Analog A | 2,4-dichloro | 12.5 (MCF-7) | |
| Analog B | 2,5-dichloro | 8.2 (HeLa) | |
| Analog C | 3,4-diethoxy | >50 (Inactive) |
Q. What computational methods predict its reactivity and target interactions?
- Molecular docking : Screen against protein databases (e.g., EGFR kinase) to identify binding modes .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. Key Findings :
- Docking studies suggest strong hydrogen bonding between the acetamide carbonyl and kinase active sites .
- MD simulations reveal stable binding with RMSD <2.0 Å after 50 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
